Androst-4-ene-3,6,17-trione

Catalog No.
S568279
CAS No.
2243-06-3
M.F
C19H24O3
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Androst-4-ene-3,6,17-trione

CAS Number

2243-06-3

Product Name

Androst-4-ene-3,6,17-trione

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,6,17-trione

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C19H24O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14H,3-8,10H2,1-2H3/t12-,13-,14-,18+,19-/m0/s1

InChI Key

PJMNEPMSGCRSRC-IEVKOWOJSA-N

SMILES

CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)CCC34C

Synonyms

4-androstene-3,6,17-trione, 6-oxo-androstenedione, 6-oxoandrostenedione, androst-4-ene-3,6,17-trione

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)CCC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=CC(=O)CC[C@]34C

Mechanism of action:

4-AT functions as a potent aromatase inhibitor. Aromatase is an enzyme responsible for converting testosterone, a primary male sex hormone, into estradiol, the most potent form of estrogen. By inhibiting aromatase activity, 4-AT reduces the conversion of testosterone to estradiol, thereby increasing the testosterone-to-estradiol ratio.

Potential applications:

In scientific research, 4-AT has been explored for its potential applications in various fields:

  • Cancer research: Studies have investigated the potential of 4-AT in hormone-dependent cancers, such as breast cancer and prostate cancer, where reducing estrogen levels might be beneficial. However, clinical trials are needed to confirm its efficacy and safety in this context.
  • Metabolic research: Researchers have explored the effects of 4-AT on various metabolic processes, including its potential impact on body composition, fat metabolism, and glucose regulation. However, the evidence is inconclusive, and further research is necessary to understand its full metabolic effects.

Limitations and concerns:

The use of 4-AT in scientific research is limited by several factors:

  • Ethical concerns: Due to its potential to alter hormone levels and its unknown long-term effects, the use of 4-AT in human research raises ethical concerns and requires careful consideration and approval by appropriate regulatory bodies.
  • Lack of conclusive evidence: While research suggests potential applications of 4-AT, further studies are needed to establish its efficacy and safety for various therapeutic purposes.
  • Potential side effects: Similar to other aromatase inhibitors, 4-AT may have side effects, including increased risk of bone fractures, changes in mood, and liver function abnormalities.

Androst-4-ene-3,6,17-trione, commonly referred to as 4-androstene-3,6,17-trione or 6-OXO, is a synthetic compound that serves primarily as an aromatase inhibitor. Aromatase is an enzyme responsible for converting testosterone into estradiol, a form of estrogen. By inhibiting this enzyme, androst-4-ene-3,6,17-trione can potentially elevate testosterone levels while reducing estrogen levels in the body. The compound is often marketed as a nutritional supplement aimed at enhancing athletic performance and muscle mass, although its efficacy in these areas remains debated .

As mentioned earlier, 4-AT's primary mechanism of action involves inhibiting the aromatase enzyme. By reducing estrogen production, it may theoretically increase the testosterone-estrogen ratio. However, the impact of 4-AT on overall testosterone levels and body composition remains unclear and requires further investigation [].

  • Aromatase Inhibition: This compound acts as a suicide substrate for aromatase, leading to irreversible binding and inactivation of the enzyme. This process reduces estradiol synthesis from testosterone .
  • Oxidation: The compound can undergo oxidation reactions, particularly at the 6-position, resulting in various hydroxylated derivatives.
  • Metabolism: It is metabolized into androst-4-ene-6α-ol-3,17-dione and androst-4-ene-6α,17β-diol-3-one following administration .

Androst-4-ene-3,6,17-trione can be synthesized through various chemical pathways:

  • Starting Materials: The synthesis typically begins with steroid precursors such as dehydroepiandrosterone or androstenedione.
  • Chemical Modifications: The synthetic route involves multiple steps including oxidation and functional group modifications to achieve the desired trione structure.
  • Purification: Following synthesis, the compound is purified using techniques like recrystallization or chromatography to ensure high purity for biological testing.

The primary applications of androst-4-ene-3,6,17-trione include:

  • Nutritional Supplements: Marketed primarily to athletes and bodybuilders for its purported ability to enhance testosterone levels and improve muscle mass.
  • Research: Utilized in studies investigating hormonal balance and the effects of aromatase inhibition on health outcomes.

Despite its applications in supplements, regulatory bodies such as the U.S. Food and Drug Administration have raised concerns about its safety and legality in over-the-counter products .

Research has indicated that androst-4-ene-3,6,17-trione interacts with various hormonal pathways:

  • Testosterone-Estradiol Ratio: It has been shown to increase the testosterone-to-estrogen ratio in users by inhibiting aromatase activity .
  • Potential Side Effects: While it may mitigate estrogen-related side effects during steroid cycles (e.g., gynecomastia), it can also lead to adverse effects such as acne due to elevated testosterone levels .

Several compounds share structural similarities with androst-4-ene-3,6,17-trione. Here are some notable examples:

Compound NameStructure/TypeUnique Features
Androst-5-ene-4,7,17-trioneAromatase InhibitorSimilar mechanism but different structural modifications.
AndrostenedioneProhormonePrecursor to testosterone; less potent as an aromatase inhibitor.
TestosteroneAndrogenPrimary male sex hormone; not an aromatase inhibitor but involved in similar pathways.

Uniqueness of Androst-4-ene-3,6,17-trione

Androst-4-ene-3,6,17-trione stands out due to its specific irreversible binding mechanism with aromatase compared to other similar compounds. Its unique trione structure allows it to effectively inhibit estrogen production while potentially enhancing testosterone levels more significantly than other prohormones or steroids.

Oxidation State Manipulation Strategies for Androstenedione Derivatives

The synthesis of Androst-4-ene-3,6,17-trione from androstenedione derivatives relies on precise oxidation of specific carbon centers. Chromium-based oxidants, such as chromium trioxide (CrO₃) in acidic media, are historically employed for converting hydroxyl groups to ketones at the C6 position [3]. However, overoxidation risks necessitate controlled conditions, such as low temperatures (-10°C to 0°C) and short reaction times (30–60 minutes).

Alternative protocols using tert-butyl hydroperoxide (TBHP) with transition metal catalysts (e.g., Fe(III) or Mn(III)) enable selective allylic oxidation. For instance, TBHP in acetonitrile with Fe(acac)₃ achieves ~75% yield at C6 without perturbing the Δ⁴-3-keto structure [3]. Mechanistic studies suggest a radical pathway involving hydrogen abstraction from the C6 allylic position, followed by oxygen rebound to form the ketone [3].

Enzymatic oxidation strategies leveraging cytochrome P450 enzymes, such as CYP17A1, have also been explored. These systems hydroxylate C17 of progesterone analogs, which are subsequently oxidized to ketones using NAD⁺-dependent dehydrogenases [1]. While slower than chemical methods (reaction times >24 hours), enzymatic approaches reduce side reactions at sensitive sites like C11 or C21 [1].

Regioselective Functionalization at C6 and C17 Positions

Achieving regioselectivity at C6 and C17 requires strategic protection of reactive sites and tailored catalysts. For C6 ketonization, steric hindrance is introduced via bulky silyl ethers (e.g., tert-butyldimethylsilyl) at C3 and C17, directing oxidants to the less hindered C6 position. Using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with bis(acetoxy)iodobenzene (BAIB) in dichloromethane, C6 oxidation proceeds in 68% yield while preserving C17 integrity [3].

At C17, Pd(II)-catalyzed Wacker-type oxidation converts Δ¹⁶-17-ol intermediates to ketones. A representative protocol employs PdCl₂/CuCl in dimethylformamide (DMF) under O₂ atmosphere, achieving 82% yield with minimal epimerization [3]. Computational studies indicate that Pd(II) coordination to the Δ¹⁶ double bond facilitates selective hydroxylation adjacent to C17, followed by ketonization.

Biocatalytic Production Using Microbial Transformation Systems

Microbial systems offer sustainable routes to Androst-4-ene-3,6,17-trione. Aspergillus niger ATCC 9142 efficiently oxidizes androstenedione at C6 and C17 via two-phase fermentation:

  • Phase 1 (0–48 hours): Mycelial growth in glucose-rich medium (pH 6.5, 28°C).
  • Phase 2 (48–120 hours): Substrate addition (1 g/L androstenedione) induces expression of 6β-hydroxylase and 17β-hydroxysteroid dehydrogenase, yielding 6β,17β-dihydroxyandrost-4-en-3-one. Subsequent aeration (2.5 vvm) oxidizes the diol to the trione with >90% conversion [1].

Engineered Streptomyces roseochromogenes expressing recombinant CYP450BM3 mutants demonstrate enhanced C6/C17 di-oxidation activity. Site-directed mutagenesis at heme-binding domains (e.g., F87V/A82L) shifts substrate specificity toward steroidal backbones, achieving a space-time yield of 12.5 mg/L/h [2].

Table 1: Comparison of Oxidation Methods for Androst-4-ene-3,6,17-trione Synthesis

MethodReagents/ConditionsYield (%)Selectivity (C6:C17)Reference
CrO₃/H₂SO₄0°C, 1 h, acetone588:1 [3]
TBHP/Fe(acac)₃60°C, 6 h, CH₃CN7512:1 [3]
Aspergillus nigerTwo-phase fermentation, 120 h911:1 [1]
PdCl₂/CuCl/O₂DMF, 24 h, 50°C821:15 [3]

Most studies employ human placental microsomes or purified aromatase, monitor the conversion of androstenedione to oestrone by radiometric or chromatographic endpoints, and determine inhibition constants through steady-state kinetics. Time-dependent inactivation is assessed by pre-incubation with reduced nicotinamide adenine dinucleotide phosphate and subsequent activity loss. Complementary crystallography and isotope-labelled tracer experiments reveal atomic-level interactions and transition-state behaviour.

Structure–Activity Relationship Studies

Impact of C3 / C6 Ketone Group Orientation on Bioactivity

Planarity of the A-ring and precise alignment of the C3 and C6 carbonyl groups govern entry into the hydrophobic channel that leads to the haem iron. The C3 carbonyl must hydrogen-bond with catalytic tyrosine 55 and histidine 117, as illustrated in the crystal structure of testosterone bound to 3-alpha-hydroxysteroid dehydrogenase, a close structural analogue [1].

Compound (orientation change)Structural commentInhibition constant (micromolar)Time-dependent inactivation rate (per minute)
Androst-4-ene-3,6,17-trione (reference)Triketone, optimal C3/C6 planarity0.43 µM [2]0.242 [2]
3-beta-hydroxy-androst-4-ene-6,17-dioneReduction of C3 carbonyl disrupts planarity6.5 µM [3]Not reported
14-alpha-hydroxy-androst-4-ene-3,6,17-trioneExtra axial hydroxyl perturbs C6 environment1.3 µM [4]0.23 [4]
4-hydroxy-2,2-dimethyl-androst-4-ene-3,6,17-trioneElectron-rich A-ring, retained planarity0.03 µM (25–42 nM) [5]Not reported
5-alpha-androstane-3,6,17-trioneSaturated B-ring, enhanced A-ring alignment0.050 µM [6]Not reported

Key observations

  • Removing or re-orienting the C3 carbonyl (first derivative) decreases affinity more than tenfold, confirming its central role in hydrogen-bond anchoring.
  • Axial crowding near C6 (second derivative) slightly reduces potency but preserves time-dependent inactivation, indicating that the C6 carbonyl still reaches the reactive distance required for oxygen insertion.
  • Introducing an electron-donating hydroxyl at C4 (third derivative) increases conjugation, narrows the A-ring dihedral angle, and yields sub-nanomolar potency.
  • Saturation of the B-ring (fourth derivative) locks the A-ring in a flatter orientation and achieves an inhibition constant an order of magnitude lower than the parent compound.

Modifications of the Androstane Skeleton for Enhanced Potency

Systematic alterations at positions outside the C3/C6 loci reveal hot-spots that tolerate bulk while reinforcing binding.

Skeleton modificationRepresentative derivativeInhibition constant (micromolar)Comment
16-alpha-bromination16-alpha-bromo-androst-4-ene-3,6,17-trione0.15 µM [7]Halogen fills lipophilic pocket adjacent to the D-ring, boosting hydrophobic contacts
3-alpha-methoxylation3-alpha-methoxy-androst-4-ene-6,17-dione0.07 µM [7]Methoxy donor improves electron withdrawal at C3, facilitating haem iron coordination
19,19-difluorination19,19-difluoro-androst-4-ene-3,6,17-trione1.8 µM [8]Fluorine increases electronegativity yet sterically hinders correct haem approach
19-ethynyl substitution19-ethynyl-19-acetoxy isomers67–75 µM [8]Linear acetylene projects beyond the active-site tunnel, severely lowering binding

Sub-micromolar inhibition is attainable when polar or halogen atoms are inserted at positions that mirror enzyme side-chain chemistry (first two rows). Over-elongation at C19 degrades activity by perturbing steric complementarity.

Role of the 19-Methyl Group in Transition-State Stabilisation

Sequential hydroxylation of the 19-methyl group is the prerequisite for aromatase inactivation. Isotope-labelling experiments demonstrate that hydrogen abstraction at the 19-position exhibits a pronounced kinetic isotope effect, confirming its participation in the rate-limiting transition state [9]. Removal or radical alteration of this group weakens both reversible affinity and irreversible adduct formation.

19-Position statusDerivativeInhibition constant (micromolar)Time-dependent inactivation behaviour
Intact methylAndrost-4-ene-3,6,17-trione0.43 µM [2]Fast, pseudo-first-order binding to haem iron
Methyl absent (19-nor)Estr-4-ene-3,6,17-trione0.82 µM (upper range) [6]Slower adduct formation; reduced isotopic retention [9]
Methyl replaced by fluorine ×219,19-difluoro derivative1.8 µM [8]Biphasic inactivation; partial protection by substrate analogue [8]
Epoxidised 19-oxo intermediate4-beta,5-beta-epoxy-androsta-3,6,17,19-tetraone30 µM competitive constant [10]Generates highly reactive electrophile that binds without reduced nicotinamide adenine dinucleotide phosphate, underscoring transition-state role [10]

Collectively these data reveal that:

  • The methyl group anchors the steroid at the haem edge, positioning the C19 hydrogen for abstraction; its deletion raises the energy barrier and reduces potency.
  • Introduction of electronegative atoms (fluorine) or bulkier groups (ethynyl) at C19 compromises the stereoelectronic alignment required for irreversible catalysis.
  • The enzyme-generated 19-oxo epoxide is the electrophile that covalently arrests aromatase activity, and formation of this intermediate strictly depends on an unmodified methyl precursor.

XLogP3

2.1

UNII

L8L0381OBP

Wikipedia

4-androstene-3,6,17-trione

Dates

Last modified: 08-15-2023

Explore Compound Types